molecular formula C6H7F3O2 B042323 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS No. 17129-06-5

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Cat. No. B042323
CAS RN: 17129-06-5
M. Wt: 168.11 g/mol
InChI Key: YKYIFUROKBDHCY-ONEGZZNKSA-N
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Description

Synthesis Analysis

ETFBO serves as a key building block for synthesizing trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines through addition-elimination reactions followed by thiazolium-catalyzed Stetter reactions. This chemistry facilitates the synthesis of significant pharmaceutical compounds, including the COX-2 selective, nonsteroidal anti-inflammatory drug Celebrex® (celecoxib) (Sommer et al., 2017).

Molecular Structure Analysis

The reactivity of ETFBO with C-nucleophiles, such as organo-magnesium and -zinc compounds, highlights its versatility in organic synthesis. Reactions with phenylmagnesium bromide lead to ethoxy group substitution products, while organozinc compounds react through 1,2-addition to the carbonyl group, forming β-arylvinyltrifluoromethylketones (Gorbunova et al., 1993).

Chemical Reactions and Properties

ETFBO reacts with triethyl phosphite to produce cycloaddition products, demonstrating its reactivity towards different nucleophiles and its potential in generating complex molecular structures (Gerus et al., 1998). Additionally, its reaction with methylhydrazine in refluxing ethanol yields 1-methyl-3-(trifluoromethyl)pyrazole and 4,5-dihydro-1-methyl-5-(trifluoromethyl)pyrazol-5-ol, further showcasing its utility in heterocyclic chemistry (Pavlik et al., 2002).

Physical Properties Analysis

Research detailing the specific physical properties of ETFBO is scarce in the provided literature. However, its applications in synthesis suggest it possesses characteristics conducive to organic reactions and material synthesis, necessitating further study to fully understand its physical properties.

Chemical Properties Analysis

The chemical properties of ETFBO, including its reactions with phosphorous nucleophiles and the synthesis of organo alkali–metal complexes, underscore its reactivity and the possibility of forming diverse molecular structures. These reactions are instrumental in developing novel compounds and materials with potential applications in various fields (Zhu et al., 2005).

Scientific Research Applications

  • Synthesis of Trifluoromethylated Compounds : It is used for synthesizing trifluoromethylated spiro or fused cyclic compounds from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and silyl enol ethers (Jiang & Zhu, 2006).

  • Peptide Synthesis : It acts as a protecting reagent in peptide synthesis, particularly for protecting the N-H terminal of amino acids without racemization (Gorbunova et al., 1991).

  • Synthesizing Bis(trifluoroacetyl)ketene N,O-, N,S-, and S,S-acetals : It's useful in synthesizing these compounds and 2,2-Bis(trifluoroacetyl)vinylamines and sulfides (Hojo et al., 1992).

  • Synthesis of Bicyclic Heterocycles : The chemical is used in the synthesis of trihalomethylated bicyclic heterocycles like isoxazoles and pyrazoles derivatives (Flores et al., 2005).

  • Preparation of Trifluoromethyl Substituted Compounds : It assists in the preparation of trifluoromethyl substituted 2,3-dihydro-1,4-diazepine and benzimidazole (Chu et al., 2000).

  • Synthesis of 4-trifluoroacetylpyrazoles : These synthesized compounds can be used for synthesizing various other compounds (Kamitori et al., 1993).

  • Research in Cancer Drugs : The adducts formed by reacting 1,1,1-trifluoro-4-aryl-4-(N1-pyridine-2-carboxamidrazone)-3-buten-2-ones with copper(II) chloride are potential subjects for testing as anticancer drugs (Bonacorso et al., 2003).

  • Diels-Alder Reactions : It's used in Diels-Alder reactions to prepare functionalized (trifluoromethyl)benzenes and -pyridines (Volle & Schlosser, 2002).

  • Interaction with Various Compounds : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one shows interaction with compounds like methylhydrazine, organomagnesium bromide, and organozinc compounds, leading to various substitution and addition products (Pavlik et al., 2002; Gorbunova et al., 1993; Zhao et al., 2010).

  • Synthesis of Trifluoromethyl-Substituted Heteroarenes : It serves as a building block for the preparation of these compounds, including pharmaceuticals like Celebrex® (Sommer et al., 2017).

Safety And Hazards

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is intended for scientific research and cannot be used for human treatment, drug development, and other commercial purposes5. For more detailed safety information, please refer to the safety data sheet6.


properties

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYIFUROKBDHCY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801033246
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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Product Name

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

CAS RN

59938-06-6, 17129-06-5
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Record name 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 150 ml of methylene chloride, 21 ml (0.22 mol) of ethyl vinyl ether and 26.1 g (0.33 mol) of pyridine were dissolved, and 43.8 g (0.33 mol) of trifluoroacetyl chloride was blown into this solution over a period of 30 minutes at room temperature. The mixture was further stirred at room temperature for 2.5 hours. Then, the reaction solution was extracted by an addition of 100 ml of methylene chloride and 100 ml of ice water.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Reaction between ethyl vinyl ether and trifluoroacetyl chloride to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (“ETFBO”) in the absence of an acid-capturing agent and in the presence of a stabilizer for the alkenone that is to be prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Reactant of Route 2
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Reactant of Route 3
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Reactant of Route 4
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Citations

For This Compound
86
Citations
MG Gorbunova, II Gerus, VP Kukhar - Journal of fluorine chemistry, 1993 - Elsevier
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1) reacts with phenylmagnesium bromide to give ethoxy group substitution products while the reaction of 1 with organozinc compounds gives …
Number of citations: 54 www.sciencedirect.com
H Sommer, M Braun, B Schroeder, A Kirschning - Synlett, 2018 - thieme-connect.com
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and …
Number of citations: 13 www.thieme-connect.com
II Gerus, MG Gorbunova, VP Kukhar… - Journal of fluorine …, 1998 - Elsevier
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with triethyl phosphite on heating to give a [4 + 2 cycloaddition product 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ 5 -…
Number of citations: 16 www.sciencedirect.com
JW Pavlik, TI Na Ayudhya… - Journal of heterocyclic …, 2002 - Wiley Online Library
In contrast to previous reports, 4‐ethoxy‐1,1,1‐trifluoro‐3‐buten‐2‐one (1) was observed to react with methylhydrazine (2) in refluxing ethanol to yield 1‐methyl‐3‐(trifluoromethyl)…
Number of citations: 13 onlinelibrary.wiley.com
H Jiang, W Yue, H Xiao, S Zhu - Tetrahedron, 2007 - Elsevier
1,3-Dipolar cycloaddition (1,3-DC) reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one 1 with nitrile oxides was studied. It was found that besides its CC participating in the formation of …
Number of citations: 18 www.sciencedirect.com
MG Gorbunova, II Gerus, SV Galushko, VP Kukhar - Synthesis, 1991 - thieme-connect.com
The 4, 4, 4-trifluoro-3-oxo-1-butenyl group is proposed as a suitable protecting group for the protection of the NH terminal of amino acids in peptide synthesis. Amino acids react with 4-…
Number of citations: 35 www.thieme-connect.com
J Zhao, T Song, H Jiang, L Xu… - Chinese Journal of …, 2010 - Wiley Online Library
In the presence of InCl 3 ·4H 2 O, the reaction of 3‐bromo‐4‐ethoxy‐1,1,1‐trifluoro‐3‐buten‐2‐one 2 with a series of benzenethiols proceeds readily and gave both the addition‐…
Number of citations: 8 onlinelibrary.wiley.com
JN Volle, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
Ethoxy‐3‐trifluoromethyl‐1,3‐butadiene and its 2‐bromo‐ and 2‐phenyl‐substituted derivatives have been prepared by Wittig methylenation of the corresponding 4‐ethoxy‐1,1,1‐…
N Zanatta, LS da Rosa, E Loro, HG Bonacorso… - Journal of Fluorine …, 2001 - Elsevier
The synthesis of a series of novel trifluoromethylated β-acetal-gem-diols, 4-alkoxy-4-ethoxy-1,1,1-trifluoro-butane-2,2-diols (4a = methoxy , 4b = ethoxy , 4c = allyloxy , 4d = ynyloxy ) and …
Number of citations: 38 www.sciencedirect.com
H Jiang, S Zhu - Synlett, 2006 - thieme-connect.com
Two kinds of trifluoromethylated spiro or fused cyclic compounds were synthesized via the unexpected direct α, α′-dialkylation of (E)-4-ethoxy-1, 1, 1-trifluoro-3-buten-2-one (1) with …
Number of citations: 7 www.thieme-connect.com

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